![molecular formula C9H6ClF3O2 B1409070 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 1630926-47-4](/img/structure/B1409070.png)
4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde
Overview
Description
“4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde” is a chemical compound with the molecular formula C9H6ClF3O2 . It is a solid substance and is used for research purposes.
Synthesis Analysis
The synthesis of “4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde” can be achieved from 2,2,2-Trifluoroethanol and 4-Fluorobenzaldehyde .Molecular Structure Analysis
The InChI code for “4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde” is 1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-5H,6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Reactions
4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde has been studied in various chemical synthesis and reaction processes. For instance, Fernández, Durante-Lanes, and López-Herrera (1990) explored its reaction with stabilized sulfur ylides for the highly stereoselective synthesis of 2,3-epoxy-amides, demonstrating its utility in creating specific chemical structures with potential applications in various fields including materials science and pharmaceuticals (Fernández, Durante-Lanes, & López-Herrera, 1990).
Catalysis and Oxidation Processes
The compound has also been implicated in catalysis research. Sharma, Soni, and Dalai (2012) found that sulfated Ti-SBA-15 catalysts, used in the oxidation of benzyl alcohol to benzaldehyde, showed enhanced activity when treated with chlorosulfonic acid. This suggests potential applications of 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde in industrial processes involving catalysis and oxidation (Sharma, Soni, & Dalai, 2012).
Optical and Photoluminescent Properties
Barberis and Mikroyannidis (2006) investigated the optical properties of aluminum and zinc complexes using 4-Methyl(methoxy or chloro)benzaldehyde. Their work highlights the potential of compounds related to 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde in the development of materials with specific optical and photoluminescent properties, useful in applications like display technologies and optical sensors (Barberis & Mikroyannidis, 2006).
Analytical Chemistry Applications
In the field of analytical chemistry, Gatti et al. (1997) used a related compound, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, as a fluorogenic labelling reagent in HPLC for the analysis of chlorophenols. This demonstrates the potential utility of chloro-substituted benzaldehydes in analytical methodologies (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Pharmaceutical and Chemical Synthesis
Research by Kerimov (2001) on 2,4-Disubstituted 1,3-dioxolanes synthesized using para-chloro derivatives of benzaldehyde, including studies on reaction mechanisms and properties, points to the relevance of chloro-substituted benzaldehydes in the synthesis of compounds with potential pharmaceutical applications (Kerimov, 2001).
Safety and Hazards
The safety information for “4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-2-1-6(4-14)3-8(7)15-5-9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXWZLJYTJSTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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